Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-
Description
The compound Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- is a structurally complex azo dye derivative characterized by:
- A naphthalene core substituted with acetamide and hydroxyl groups.
- An azo (-N=N-) linkage connecting the naphthalene moiety to a nitrophenyl group.
- Additional nitro (-NO₂) and hydroxyl (-OH) substituents on the aromatic rings.
This compound is associated with chromium complexes in industrial dye formulations, such as Acid Black 220 B (CAS No. 85828–75–7), where it acts as a ligand . Its synthesis likely involves diazo coupling reactions, common in azo dye chemistry.
Properties
CAS No. |
68540-99-8 |
|---|---|
Molecular Formula |
C20H17N5O6 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[8-[(3-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C20H17N5O6/c1-10(26)21-14-5-3-4-12-6-7-17(28)19(18(12)14)24-23-16-9-13(25(30)31)8-15(20(16)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
LAESNCGSUIZTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=CC(=CC(=C3O)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Notes
Step 1 (Acetylation):
Ortho-aminophenol is dissolved in a solvent (ethyl acetate) and cooled with an ice bath. Acetic anhydride is added dropwise maintaining a molar ratio of 1:1 to 1:1.5 (ortho-aminophenol:acetic anhydride). After reaction completion, the product is purified by washing with ethyl acetate, salt water, and dried over anhydrous magnesium sulfate.Step 2 (Methylation):
The acetylated intermediate is reacted with dimethyl carbonate in the presence of a phase transfer catalyst such as cesium carbonate or potassium carbonate under reflux at 95-110 °C for 3-5 hours. This converts the hydroxy group to a methoxy group, facilitating subsequent bromination.Step 3 (Bromination):
N-bromosuccinimide (NBS) is added to the methoxy derivative under ice bath and nitrogen atmosphere, reacting for 2-4 hours. The product is extracted with methylene chloride and dried.Step 4 (Hydroxy substitution and acetylation):
The bromo-methoxy intermediate is treated with AlCl3 and chloroacetic chloride under ice bath and nitrogen protection. The reaction proceeds at room temperature or slightly elevated temperatures. After completion, the product is extracted, washed with saturated sodium bicarbonate and salt water, and dried.Step 5 (Catalytic hydrogenation):
The brominated hydroxy-acetyl intermediate is hydrogenated in the presence of Pd/C catalyst and an acid binding agent (e.g., triethylamine) at 50-75 °C for 3-6 hours. The reaction mixture is cooled, filtered to remove catalyst, and the product is recrystallized from ethyl acetate and toluene to yield the final acetamide derivative.
Preparation of the Target Azo Compound
The azo linkage formation between the naphthalenyl and nitrophenyl rings is generally achieved via diazotization and azo coupling reactions, standard in azo dye chemistry. Although explicit detailed procedures for the exact compound are limited in open literature, the general approach involves:
- Diazotization of an aromatic amine precursor (e.g., 8-amino-2-hydroxy-1-naphthalenyl derivative) under acidic conditions at low temperature.
- Coupling with the hydroxy-nitrophenyl acetamide intermediate under controlled pH to form the azo bond.
- Subsequent purification by recrystallization or chromatography.
This method is consistent with azo compound synthesis protocols and is implied in the structure of the final compound, which contains the azo (-N=N-) bridge linking the two aromatic systems.
Summary Table of Preparation Parameters
| Parameter | Value/Condition | Notes |
|---|---|---|
| Acetylation molar ratio | 1:1 to 1:1.5 (ortho-aminophenol:acetic anhydride) | Controls completeness of acetylation |
| Phase transfer catalyst | Cesium carbonate or potassium carbonate | Facilitates methylation |
| Methylation temperature | 95-110 °C | Reflux conditions |
| Bromination reagent | N-bromosuccinimide (NBS) | Ice bath, nitrogen atmosphere |
| Hydroxy substitution reagents | AlCl3, chloroacetic chloride | Ice bath, nitrogen protection |
| Catalytic hydrogenation catalyst | Pd/C (5%) | Hydrogen gas, 50-75 °C |
| Acid binding agents | Triethylamine, sodium bicarbonate, sodium carbonate | Neutralizes acid formed during hydrogenation |
| Purification | Ethyl acetate/toluene recrystallization | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The conditions vary depending on the desired reaction, often requiring specific pH levels, temperatures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2. Dye Production
The compound is part of a class of azo dyes characterized by their vibrant colors and application in textiles and other materials. Azo dyes are known for their stability and ease of synthesis, making them popular in the dye industry. Acetamide derivatives like this compound can be used to create dyes that exhibit specific hues and properties suitable for various applications .
Biomedical Applications
3. Potential Biomedical Uses
Emerging research suggests that compounds similar to Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- may have potential in biomedical applications due to their chemical structure which can interact with biological systems. For instance, azo compounds have been studied for their ability to act as drug delivery systems or as agents in photodynamic therapy due to their light-sensitive properties .
Case Studies
Case Study 1: HPLC Method Development
In a study focused on developing a robust HPLC method for analyzing azo dyes, Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- was utilized as a standard compound. The research demonstrated that the compound could be effectively separated from other components in complex mixtures, highlighting its utility in quality control processes within the dye manufacturing sector .
Case Study 2: Azo Dyes in Textile Applications
A comprehensive assessment of azo dyes revealed that Acetamide derivatives were among the most commonly used due to their high color strength and fastness properties. The study indicated that these dyes could withstand various washing and light exposure conditions, making them ideal for use in textiles .
Mechanism of Action
The mechanism of action of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress and signal transduction mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- The target compound distinguishes itself with a naphthalenyl azo group , enhancing conjugation and light absorption, critical for dye applications .
- CPA () incorporates a thieno-pyridine heterocycle, which may improve binding affinity in medicinal contexts .
- Nitro groups are ubiquitous, contributing to electron-withdrawing effects and color intensity in dyes .
Sulfonyl/Sulfanyl-Substituted Acetamides
Table 2: Functional Group Comparisons
Key Observations :
- Sulfonyl/sulfanyl groups improve solubility and stability. For example, the target compound’s sulfonamide analog () shows modified solubility for dye applications .
- Triazolyl sulfanyl groups () introduce nitrogen-rich heterocycles, expanding utility in drug discovery .
Nitrophenyl Acetamides
Table 3: Nitro-Substituted Derivatives
Biological Activity
Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- (CAS Number: 68540-99-8) is a complex organic compound with significant biological activity. This article delves into its biological properties, synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C20H17N5O6
- Molecular Weight : 423.38 g/mol
- LogP : 3.51 (indicates moderate lipophilicity)
The compound features an azo linkage and multiple functional groups, contributing to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- typically involves:
- Diazotization : The initial step involves diazotization of 8-(acetylamino)-2-hydroxy-1-naphthalenylamine.
- Coupling Reaction : This is followed by coupling with 2-hydroxy-5-nitroaniline under acidic conditions to stabilize intermediates.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The interaction can lead to alterations in enzyme activity, potentially influencing various biological pathways such as:
- Oxidative Stress Response : The compound may modulate oxidative stress levels within cells.
- Signal Transduction : It can affect signaling pathways that regulate cell growth and apoptosis.
Pharmacological Properties
Research indicates that Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- exhibits various pharmacological properties:
- Antimicrobial Activity : Studies have shown potential antibacterial effects against certain strains of bacteria.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties through inhibition of cyclooxygenase (COX) enzymes, suggesting potential applications in pain management .
Case Studies and Research Findings
- Analgesic Activity Study :
- Toxicity Assessment :
- Biological Effects on Plant Systems :
Applications
The diverse biological activities of Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]- open avenues for various applications:
- Pharmaceuticals : Potential use in developing new analgesics or antimicrobial agents.
- Dyes and Indicators : Its vibrant color makes it suitable for applications in dyes and indicators in chemical reactions.
- Biological Staining : Employed in microscopy for staining techniques.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this acetamide-azo-naphthalene compound?
- Methodological Guidance :
- Synthesis typically involves diazotization of an aromatic amine (e.g., 8-acetylamino-2-hydroxy-1-naphthylamine) followed by coupling with a phenolic substrate (e.g., 3-amino-2-hydroxy-5-nitrophenyl acetamide).
- Key steps:
Diazotization: Use NaNO₂ in acidic media (HCl) at 0–5°C to generate the diazonium salt.
Coupling: React the diazonium salt with the phenolic component under alkaline conditions (pH 8–10) to form the azo bond.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- Methodological Guidance :
- Spectroscopy :
- UV-Vis : Characterize the π→π* transitions of the azo and nitro groups (λmax ~400–500 nm).
- FTIR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹, and NO₂ at ~1520 cm⁻¹) .
- NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm), acetamide methyl groups (δ 2.0–2.5 ppm), and hydroxyl protons (exchange broadening).
- Crystallography :
- Use single-crystal X-ray diffraction (SHELX-97 for refinement ; ORTEP-III for graphical representation ).
- Refinement parameters: R-factor <5%, hydrogen bonding analysis for stabilization insights .
Q. What protocols ensure stability during storage and handling of this compound?
- Methodological Guidance :
- Storage : Protect from light (azo compounds are photolabile) in amber glass vials under inert gas (N₂/Ar) at –20°C.
- Stability Assessment :
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS.
- Test pH stability (e.g., 1–13) and thermal stability (TGA/DSC analysis).
- Decomposition Products : Potential cleavage of azo bonds under strong acidic/alkaline conditions, releasing aromatic amines (e.g., 8-acetylamino-2-naphthol) .
Advanced Research Questions
Q. How does this compound function as a ligand in coordination chemistry with transition metals?
- Methodological Guidance :
- Metal Binding : The hydroxyl, azo, and nitro groups act as chelating sites for metals like Cr(III), Fe(III), or Cu(II).
- Synthesis of Complexes :
- React the ligand with metal salts (e.g., CrCl₃·6H₂O) in ethanol/water under reflux.
- Characterize using UV-Vis (d-d transitions), EPR (for paramagnetic metals), and X-ray crystallography .
- Applications : Potential use in catalytic systems or as a dye-metal complex (e.g., Acid Black 220 analogues ).
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Guidance :
- Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-311G(d,p) level.
- Analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (MESP), and charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to predict solubility and aggregation behavior.
- Software : Gaussian, ORCA, or VASP for simulations; visualization via GaussView or PyMol .
Q. What mechanistic insights govern the compound’s reactivity in azo-bond cleavage or nitro-group reduction?
- Methodological Guidance :
- Azo Bond Cleavage :
- Study via controlled reduction (e.g., Na₂S₂O₄ in aqueous buffer) or photolysis (UV light, 365 nm).
- Monitor intermediates using time-resolved spectroscopy or LC-MS .
- Nitro Reduction :
- Catalytic hydrogenation (Pd/C, H₂ gas) or enzymatic reduction (e.g., nitroreductases).
- Characterize products (e.g., amine derivatives) via NMR and HRMS.
- Kinetic Analysis : Use stopped-flow techniques to determine rate constants under varying pH/temperature .
Key Considerations for Experimental Design
-
Contradictions in Data :
-
Advanced Instrumentation :
- Synchrotron X-ray sources for high-resolution crystallography.
- High-field NMR (≥500 MHz) with cryoprobes for sensitivity enhancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
